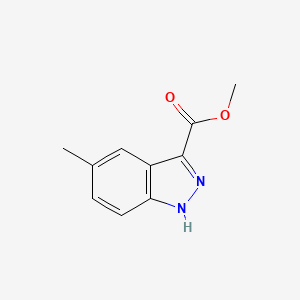

Methyl 5-methyl-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCOJYCOAQUSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506975 | |

| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51941-85-6 | |

| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Indazole Nucleus: A Historical Journey Through Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The indazole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has carved a significant niche in the landscape of medicinal chemistry.[1][2][3] Despite its rare occurrence in nature, the synthetic versatility and diverse pharmacological activities of substituted indazoles have established them as a "privileged scaffold" in modern drug discovery.[4][5] This guide provides a comprehensive historical perspective on the journey of substituted indazoles, from their initial synthesis to their current status as key pharmacophores in a multitude of therapeutic agents. We will delve into the evolution of synthetic methodologies, explore the key milestones in their medicinal applications, and provide detailed insights into the development of prominent indazole-containing drugs.

Part 1: The Genesis of Indazole Chemistry: From Discovery to Synthetic Diversification

The Pioneering Synthesis by Emil Fischer

The history of indazoles begins in the late 19th century with the seminal work of German chemist Emil Fischer. In 1883, while investigating the reactions of phenylhydrazine derivatives, Fischer reported the first synthesis of an indazole derivative.[6][7] His initial method involved the cyclization of ortho-hydrazinobenzoic acid upon heating, yielding indazolone.[6] This foundational work, though limited in scope, laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic system. While Fischer is more widely recognized for his groundbreaking research on sugars and purines, for which he was awarded the Nobel Prize in Chemistry in 1902, his contribution to indazole chemistry marked the inception of a field that would flourish over a century later.[8][9][10]

Tautomerism: A Key Physicochemical Feature

A fundamental aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the pyrazole ring can reside on either of the two nitrogen atoms. This gives rise to two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][11][12] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[2][3] However, the position of substituents on the indazole ring can influence the tautomeric equilibrium. This seemingly subtle structural feature has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its biological activity and metabolic stability.[2][11][13] The ability to selectively synthesize and control the tautomeric form is a critical aspect of modern indazole-based drug design.

Caption: Annular tautomerism in the indazole ring system.

Evolution of Synthetic Methodologies

Following Fischer's initial discovery, the development of more versatile and efficient synthetic routes to substituted indazoles has been a continuous area of research. Early methods often required harsh reaction conditions and were limited in their substrate scope. The advent of modern organic synthesis, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the construction of the indazole scaffold and the introduction of diverse substituents.

Key synthetic strategies that have shaped the field include:

-

Classical Cyclization Reactions: These methods, evolving from Fischer's original work, typically involve the cyclization of appropriately substituted benzene derivatives, such as o-toluidines, o-nitrobenzyl compounds, or o-acylphenylhydrazines.

-

Palladium-Catalyzed Cross-Coupling Reactions: The development of reactions like the Buchwald-Hartwig and Suzuki couplings has enabled the efficient formation of C-N and C-C bonds, respectively, providing powerful tools for constructing the indazole core and for its subsequent functionalization.

-

Copper-Catalyzed Reactions: Copper-catalyzed methods have emerged as a cost-effective and practical alternative to palladium-based catalysis for certain transformations in indazole synthesis.

-

Modern Synthetic Approaches: More recent innovations include the use of microwave-assisted synthesis, flow chemistry, and photocatalysis to accelerate reaction times, improve yields, and enhance the overall efficiency and sustainability of indazole synthesis.[1]

Part 2: Substituted Indazoles in Medicinal Chemistry: A Legacy of Therapeutic Innovation

The unique structural and electronic properties of the indazole nucleus make it an attractive scaffold for interacting with a wide range of biological targets. Its ability to act as a bioisostere for other important heterocycles, such as indole and benzimidazole, has further fueled its exploration in drug discovery.[4]

A Spectrum of Biological Activities

Substituted indazoles have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation for a multitude of therapeutic applications.[1][2][5][14]

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Kinase inhibition (e.g., VEGFR, ALK, PARP), anti-proliferative, pro-apoptotic |

| Inflammation | Anti-inflammatory (NSAIDs), cytokine modulation |

| Central Nervous System | Antipsychotic, antidepressant, neuroprotective |

| Infectious Diseases | Antibacterial, antifungal, antiviral, antiprotozoal |

| Gastrointestinal | Antiemetic (5-HT3 receptor antagonists) |

Key Milestones and Marketed Drugs

The journey of substituted indazoles from laboratory curiosities to life-saving medicines is exemplified by several FDA-approved drugs that have made a significant impact on patient care.

One of the earliest and most successful examples of an indazole-based drug is Granisetron , a potent and selective serotonin 5-HT3 receptor antagonist.[15][16][17] Introduced in the early 1990s, Granisetron revolutionized the management of chemotherapy- and radiotherapy-induced nausea and vomiting (CINV), significantly improving the quality of life for cancer patients.[17] Its development highlighted the potential of the indazole scaffold to yield highly selective and well-tolerated therapeutic agents.

The mechanism of action of Granisetron involves the blockade of 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[16]

Caption: Mechanism of action of Granisetron.

The 21st century has witnessed the rise of indazole derivatives as potent kinase inhibitors in oncology. Pazopanib and Axitinib are two prominent examples that have transformed the treatment landscape for certain cancers.[1][4][18][19][20][21]

-

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4][14][22][23][24] By inhibiting these key signaling pathways, Pazopanib effectively blocks tumor angiogenesis and proliferation. It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.

-

Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[1][19][20][21] Its high selectivity for VEGFRs translates into a more focused anti-angiogenic effect. Axitinib is indicated for the treatment of advanced RCC after failure of one prior systemic therapy.

The development of these kinase inhibitors underscores the utility of the indazole scaffold in designing molecules that can fit into the ATP-binding pocket of kinases with high affinity and selectivity.

Caption: Simplified signaling pathway showing the targets of Pazopanib and Axitinib.

The Indazole Scaffold in Naturally Occurring Alkaloids

While rare, a few naturally occurring alkaloids feature the indazole ring system. These include Nigellicine , Nigeglanine , and Nigellidine , which have been isolated from plants of the Nigella genus.[25][26][27][28] The discovery and synthesis of these natural products have provided further inspiration for the design of novel indazole-based therapeutic agents.[5][25][27]

Part 3: Experimental Protocols: Synthesis of Key Indazole-Based Drugs

To provide a practical perspective, this section outlines the synthetic approaches for three key indazole-containing drugs. These protocols are based on published literature and are intended for informational purposes for qualified professionals.

Synthesis of Granisetron

The synthesis of Granisetron typically involves the coupling of a 1-methyl-1H-indazole-3-carboxylic acid derivative with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[15][29][30]

Step 1: Activation of 1-methyl-1H-indazole-3-carboxylic acid

1-methyl-1H-indazole-3-carboxylic acid is converted to its more reactive acid chloride derivative. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).[15][29]

Step 2: Amide Bond Formation

The resulting 1-methyl-1H-indazole-3-carbonyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base, such as triethylamine, in a suitable solvent like DCM.[15][29] The base neutralizes the hydrochloric acid generated during the reaction.

Step 3: Purification and Salt Formation

The crude Granisetron free base is purified using standard techniques such as column chromatography or recrystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.[15][30]

Synthesis of Pazopanib

The synthesis of Pazopanib is a multi-step process that involves the construction of the substituted pyrimidine core and its subsequent coupling with the indazole moiety. Several synthetic routes have been reported.[4][14][22][23][24] A common approach is outlined below.

Step 1: Synthesis of the Indazole Intermediate

The synthesis often starts with the preparation of 2,3-dimethyl-2H-indazol-6-amine. This can be achieved from 3-methyl-6-nitro-1H-indazole through a sequence of methylation and nitro group reduction.[4][14][22]

Step 2: Synthesis of the Pyrimidine Intermediate

The pyrimidine core is typically prepared by reacting 2,4-dichloropyrimidine with 5-amino-2-methylbenzenesulfonamide.

Step 3: Coupling of the Indazole and Pyrimidine Moieties

The key step involves the nucleophilic aromatic substitution reaction between N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide. This reaction is typically carried out in the presence of a base and a suitable solvent.

Step 4: Final Methylation and Salt Formation

The final step involves the methylation of the secondary amine linking the indazole and pyrimidine rings, followed by conversion to the hydrochloride salt to yield Pazopanib hydrochloride.[4][14][22]

Synthesis of Axitinib

The synthesis of Axitinib involves the strategic assembly of the indazole, benzamide, and pyridine components. The manufacturing process often utilizes palladium- or copper-catalyzed cross-coupling reactions.[1][18][19][20][21]

Step 1: Preparation of the Substituted Indazole Core

A key intermediate is 6-iodo-3-vinyl-1H-indazole, which can be prepared from 6-iodo-1H-indazole.

Step 2: Heck Coupling Reaction

A Heck reaction is employed to couple the 3-vinylindazole intermediate with 2-bromopyridine to introduce the pyridinylvinyl moiety.

Step 3: C-S Cross-Coupling Reaction

The final key step is a C-S cross-coupling reaction (such as a Migita or Buchwald-Hartwig amination-type reaction) between the 6-iodoindazole derivative and 2-mercapto-N-methylbenzamide to form the thioether linkage.

Step 4: Purification

The crude Axitinib is then subjected to rigorous purification to meet pharmaceutical standards.

Conclusion and Future Perspectives

The history of substituted indazoles in medicinal chemistry is a testament to the power of synthetic innovation and the enduring value of privileged scaffolds in drug discovery. From its humble beginnings in the laboratory of Emil Fischer, the indazole nucleus has evolved into a cornerstone of modern therapeutic development, particularly in the fields of oncology and supportive care. The journey from Granisetron to the latest generation of kinase inhibitors illustrates a continuous refinement in our understanding of how to leverage the unique properties of this versatile heterocycle to design safer and more effective medicines.

Looking ahead, the exploration of new substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the application of computational chemistry to guide the design of next-generation indazole-based drugs will undoubtedly continue to expand the therapeutic impact of this remarkable scaffold. The legacy of the indazole nucleus is still being written, and its future in medicinal chemistry appears brighter than ever.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

Indazoles in Drug Discovery. PharmaBlock.

-

Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

-

Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate.

-

The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate.

-

Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. Benchchem.

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.

-

Synthesis and characterization of four process impurities in pazopanib. Pharmazie.

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate.

-

Total synthesis of nigellicine and nigeglanine hydrobromide. Organic Letters.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

GRANISETRON. New Drug Approvals.

-

Synthesis of Axitinib. Synfacts.

-

Processes for the preparation of axitinib. Google Patents.

-

Isolation and structure determination of nigellicine, a novel alkaloid from the seeds of. Tetrahedron Letters.

-

Synthesis of Granisetron Hydrochloride. Semantic Scholar.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

-

Total Synthesis of Nigellicine and Nigeglanine Hydrobromide. ResearchGate.

-

AXITINIB. New Drug Approvals.

-

An improved process for the preparation of granisetron hydrochloride. Google Patents.

-

Emil Fischer. Wikipedia.

-

Total synthesis of nigellicine. ResearchGate.

-

A novel process for preparation of pazopanib hydrochloride. Google Patents.

-

Granisetron (JAN/USAN/INN). PubChem.

-

The preparation method of Axitinib. Google Patents.

-

Fischer Indole Synthesis (late 1880s). ResearchGate.

-

Kytril. accessdata.fda.gov.

-

Emil Fischer – Biographical. NobelPrize.org.

-

Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus de l'Académie des Sciences.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emil Fischer - Wikipedia [en.wikipedia.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]

- 22. rroij.com [rroij.com]

- 23. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Isolation and structure determination of nigellicine, a novel alkaloid from the seeds of | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]

- 30. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The indazole core, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a prominent example of such a structure.[1] Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and profound biological significance.[2][3][4] This in-depth technical guide will explore the discovery of the indazole scaffold, its diverse synthetic routes, and the physicochemical properties that underpin its widespread utility in the development of novel therapeutics. Through a detailed examination of its role as a bioisostere and its integration into a variety of marketed drugs, this guide will provide a comprehensive overview for researchers and drug development professionals seeking to leverage the power of the indazole scaffold in their own work.

The Genesis of Indazole: A Historical Perspective

The story of indazole begins in 1883 with the pioneering work of German chemist Emil Fischer.[2] His initial synthesis, achieved by heating ortho-hydrazine benzoic acid, marked the first recorded preparation of an indazole derivative, specifically indazolone.[2] This foundational discovery laid the groundwork for future explorations into the synthesis and properties of this novel heterocyclic system. While Fischer is also renowned for the Fischer indole synthesis, his early work on indazoles opened the door to a new class of compounds that would, over a century later, prove to be of immense value to the pharmaceutical industry.[5][6]

The Indazole Scaffold: Structure and Physicochemical Properties

Indazole (also known as benzpyrazole) is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[7][8] The fusion of a benzene ring with a pyrazole ring results in a 10 π-electron aromatic system, conferring significant stability. A key feature of the indazole scaffold is the existence of three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[2][7] The 1H- and 2H- tautomers are the most prevalent, and their relative stability can be influenced by the nature and position of substituents. This tautomerism plays a crucial role in the biological activity of indazole-containing molecules, as it affects their hydrogen bonding capabilities and overall conformation.

The indazole nucleus is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion.[8] This property, along with its lipophilic character, contributes to its favorable pharmacokinetic profile in many drug candidates. The ability of the two nitrogen atoms to act as both hydrogen bond donors and acceptors allows for versatile interactions with biological targets, a feature that medicinal chemists have extensively exploited.

The Significance of Indazole in Medicinal Chemistry: A Privileged Scaffold

The designation of indazole as a "privileged scaffold" stems from its recurring presence in a wide array of biologically active compounds targeting diverse families of proteins.[2][3][4][9] This privileged status can be attributed to several key factors:

-

Bioisosteric Replacement: Indazole is a well-established bioisostere for other crucial aromatic systems, most notably indole and phenol.[2][10] This strategic substitution can lead to improved metabolic stability, enhanced target affinity, and altered pharmacokinetic properties.[10] The replacement of a catechol moiety with an indazole has also been explored to create novel therapeutic agents.[11]

-

Structural Versatility: The indazole core provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target.

-

Diverse Biological Activities: The inherent chemical features of the indazole ring have led to the discovery of derivatives with a broad spectrum of pharmacological activities, including:

-

Anticancer: Many indazole-containing compounds exhibit potent anticancer activity, often through the inhibition of protein kinases.[12][13]

-

Anti-inflammatory: Derivatives of indazole have demonstrated significant anti-inflammatory properties.[9][14]

-

Antibacterial and Antifungal: The scaffold is present in molecules with activity against various bacterial and fungal strains.[2][9]

-

Antiviral: Anti-HIV activity has been reported for certain indazole derivatives.[9]

-

Neuroprotective: More recent research has highlighted the potential of indazole-based compounds as inhibitors of monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases.[15]

-

Synthesis of the Indazole Scaffold: Key Methodologies

Since Fischer's initial discovery, a plethora of synthetic methods for the construction of the indazole ring system have been developed. These can be broadly categorized into classical and modern approaches.

Classical Synthetic Routes

One of the earliest and most fundamental methods for the synthesis of 1H-indazoles involves the treatment of salicylaldehyde with hydrazine hydrochloride under acidic conditions.[2] While effective, this method often requires high temperatures and can lead to the formation of side products.

Modern Synthetic Strategies

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indazoles. These modern methods offer greater efficiency, milder reaction conditions, and broader substrate scope. Palladium-catalyzed reactions, for instance, have been employed to facilitate the formation of the indazole core through intramolecular cyclization.[5]

Experimental Protocol: A General Procedure for the Synthesis of 1H-Indazole Derivatives

The following is a representative protocol for the synthesis of a 1H-indazole derivative, illustrating a common synthetic strategy.

Reaction: Synthesis of a Substituted 1H-Indazole via Cyclization

Materials:

-

Substituted o-nitrobenzylidene amine

-

Inert solvent (e.g., Toluene)

-

Iron carbonyl (Fe(CO)₅)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted o-nitrobenzylidene amine in the inert solvent.

-

Purge the flask with nitrogen or argon gas to create an inert atmosphere.

-

Add iron carbonyl to the reaction mixture. The iron carbonyl can act as a source of carbon monoxide in situ.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 1H-indazole derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Indazole Scaffold in Marketed Drugs

The therapeutic relevance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. These examples highlight the diverse applications of this versatile core structure.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Multi-targeted tyrosine kinase inhibitor |

| Axitinib | Oncology | Selective tyrosine kinase inhibitor of VEGFRs |

| Granisetron | Antiemetic | 5-HT₃ receptor antagonist |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Niraparib | Oncology | PARP inhibitor |

Data compiled from multiple sources.[1][8][14][16]

Case Study: Indazole as a Kinase Inhibitor Scaffold

The indazole scaffold has proven to be particularly effective in the design of protein kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

A notable example is the development of novel indazole-based PI3Kδ inhibitors for the treatment of hepatocellular carcinoma.[12] Through a scaffold-hopping strategy, researchers successfully designed and synthesized a series of indazole derivatives with high potency and selectivity for PI3Kδ.[12] The lead compound demonstrated superior efficacy in both in vitro and in vivo models compared to existing treatments.[12] Mechanistic studies revealed that the compound effectively suppressed the downstream AKT pathway, leading to apoptotic cell death in cancer cells.[12]

Below is a simplified representation of the PI3K/AKT signaling pathway, a critical pathway in cell growth and survival that is often dysregulated in cancer.

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of indazole-based PI3Kδ inhibitors.

Future Directions and Conclusion

The discovery of the indazole scaffold by Emil Fischer over a century ago laid the foundation for a rich and diverse field of medicinal chemistry research. Its evolution from a laboratory curiosity to a privileged structure in drug discovery is a testament to its remarkable properties. The indazole core continues to be a fertile ground for the development of novel therapeutic agents, with ongoing research exploring its potential in a wide range of diseases.[9][14] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the significance of the indazole scaffold in the future of medicine is poised to grow even further. The versatility and proven track record of this remarkable heterocycle ensure its place as a cornerstone of drug design for years to come.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

-

Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. PubMed. [Link]

-

Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF. ResearchGate. [Link]

-

Fischer Indole Synthesis. YouTube. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. ResearchGate. [Link]

-

Synthesis of indazole motifs and their medicinal importance: an overview. PubMed. [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

-

Indazole. Wikipedia. [Link]

- Indazole bioisostere replacement of catechol in therapeutically active compounds.

-

Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 12. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

- 15. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

spectroscopic analysis of Methyl 5-methyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 5-methyl-1H-indazole-3-carboxylate

Introduction

Indazoles are a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring.[1] This scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents with applications including anti-tumor, anti-inflammatory, and anti-HIV activities.[2][3] this compound is a derivative within this important class. Like other indazoles, it exists in tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and predominant form in solution and the solid state.[1][3]

The unequivocal structural confirmation and purity assessment of such molecules are paramount in research and drug development to ensure reproducibility and safety. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize this compound. As a self-validating system, the integration of data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive structural fingerprint. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of the spectroscopic profile of this compound.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the molecule's structure and devising a logical workflow for its characterization.

Molecular Structure:

The IUPAC name for the compound is this compound. The structure consists of an indazole core methylated at position 5 of the benzene ring and a methyl ester group at position 3 of the pyrazole ring. The standard IUPAC numbering for the indazole ring is applied for all spectroscopic assignments.

Caption: General workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is expected to show five distinct signals corresponding to the different proton environments. The analysis is typically performed in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4]

3.1 Expected ¹H NMR Signals and Interpretation

The presence of the electron-donating methyl group at C5 and the electron-withdrawing ester at C3 dictates the chemical shifts of the aromatic protons.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale & Key Insights |

| N-H | ~13.0 - 14.0 | Broad Singlet (br s) | - | 1H | The indazole N-H proton is acidic and often appears as a very downfield, broad signal due to hydrogen bonding and quadrupole broadening. Its chemical shift can be highly dependent on solvent and concentration. |

| H4 | ~8.0 - 8.2 | Singlet (s) or narrow Doublet (d) | ~0.9 Hz | 1H | This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It shows a small coupling to H6. |

| H7 | ~7.5 - 7.6 | Doublet (d) | ~8.5 Hz | 1H | This proton is part of the benzenoid ring and couples to the adjacent H6, resulting in a doublet. |

| H6 | ~7.2 - 7.3 | Doublet of Doublets (dd) | ~8.5 Hz, ~0.9 Hz | 1H | H6 couples to both H7 (ortho-coupling) and H4 (meta-coupling), leading to a doublet of doublets. |

| O-CH₃ (Ester) | ~3.9 - 4.0 | Singlet (s) | - | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen and appear as a sharp singlet. |

| C5-CH₃ | ~2.4 - 2.5 | Singlet (s) | - | 3H | The methyl protons attached directly to the aromatic ring appear as a characteristic singlet in the upfield aromatic region. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Due to molecular symmetry, this compound is expected to display 10 distinct signals in its proton-decoupled ¹³C NMR spectrum. ¹³C NMR is particularly effective for confirming the substitution pattern on the indazole ring.[3][5]

4.1 Expected ¹³C NMR Signals and Interpretation

| Signal Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| C=O (Ester) | ~163.0 | The carbonyl carbon of the ester group is highly deshielded and appears far downfield, serving as a key diagnostic peak. |

| C7a | ~141.0 | A quaternary carbon at the junction of the two rings. Its chemical shift is influenced by the fused ring system. |

| C3 | ~138.0 | The carbon bearing the ester group. Its chemical shift is influenced by the adjacent nitrogen atoms and the substituent. |

| C5 | ~134.0 | The carbon atom to which the C5-methyl group is attached. |

| C3a | ~127.0 | The second quaternary carbon at the ring junction. |

| C6 | ~125.0 | Aromatic methine carbon, its shift is influenced by the adjacent methyl group. |

| C4 | ~121.0 | Aromatic methine carbon. |

| C7 | ~110.0 | Aromatic methine carbon, typically the most upfield of the aromatic CH carbons in the indazole system.[4] |

| O-CH₃ (Ester) | ~52.0 | The ester methoxy carbon, appearing in the typical range for such functional groups. |

| C5-CH₃ | ~21.0 | The methyl carbon attached to the aromatic ring, appearing in the aliphatic region upfield. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

5.1 Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Key Insights |

| 3300 - 3100 | N-H Stretch | Indazole N-H | Medium, Broad | The broadness of this peak is characteristic and results from intermolecular hydrogen bonding. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium | Corresponds to the stretching of C-H bonds on the benzene ring. |

| 2990 - 2850 | C-H Stretch | Aliphatic C-H | Medium-Weak | Represents the C-H stretching vibrations of the two methyl groups (ester and C5-methyl). |

| ~1720 | C=O Stretch | Ester Carbonyl | Strong, Sharp | This is a highly diagnostic and intense peak, confirming the presence of the methyl ester functional group.[6] |

| 1620 - 1450 | C=C / C=N Stretch | Aromatic Ring | Medium-Strong | These absorptions in the fingerprint region correspond to the stretching vibrations within the indazole ring system. |

| ~1250 | C-O Stretch | Ester C-O | Strong | Corresponds to the stretching of the C-O single bond in the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy.

6.1 Molecular Ion and Fragmentation Pattern

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Monoisotopic Mass: 190.0742 g/mol

-

Analysis Mode: Electrospray Ionization (ESI) is a common technique for this class of molecules.

| m/z (Predicted) | Ion | Rationale & Key Insights |

| 191.0815 | [M+H]⁺ | The protonated molecular ion is often the base peak in ESI-MS (positive mode). Its accurate mass confirms the elemental composition. |

| 190.0742 | [M]⁺ | The molecular ion peak, which may be observed depending on the ionization method. |

| 159.0658 | [M-OCH₃]⁺ | A common and significant fragment resulting from the loss of the methoxy radical from the ester group. |

| 131.0553 | [M-COOCH₃]⁺ | Represents the loss of the entire carbomethoxy group, leaving the 5-methyl-1H-indazole cation. |

Integrated Spectroscopic Confirmation

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of complementary data.

Caption: Integrated approach to structural confirmation.

Experimental Protocols

Reproducibility requires detailed and standardized methodologies. The following are generalized protocols for acquiring the spectroscopic data discussed.

8.1 Sample Preparation

-

For NMR analysis, accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

8.2 NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence with a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the spectrum with a wider spectral width (~220 ppm).

-

Collect a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[4]

8.3 FT-IR Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

8.4 High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.[6][9]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Use an internal calibrant to ensure high mass accuracy.

-

-

Processing: The resulting spectrum is analyzed to identify the m/z of the protonated molecular ion [M+H]⁺. The measured mass is compared to the theoretical mass to confirm the elemental composition.

Conclusion

The provides a clear and definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, FT-IR confirms the presence of key functional groups (N-H, C=O), and HRMS verifies the elemental composition and molecular weight. The integrated use of these techniques, guided by the principles and protocols outlined in this guide, forms a robust, self-validating system essential for maintaining scientific integrity in research and development involving this compound.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. [Link]

-

Wiley-VCH. (2007). Supporting Information for Synthesis of 1H-Indazoles. [Link]

-

Various Authors. (2006). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids. ResearchGate. [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

-

Liu, Z., et al. Supporting Information: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Fayet, J. P., et al. (1978). NMR studies in the heterocyclic series. XVIII—Carbon13 NMR study of azolium salts. Magnetic Resonance in Chemistry. ResearchGate. [Link]

-

ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

de Souza, B. V., et al. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Journal of the Brazilian Chemical Society. [Link]

-

NIST. 1H-Benzotriazole, 5-methyl-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wiley-vch.de [wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 7. rsc.org [rsc.org]

- 8. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

1H NMR and 13C NMR spectral data for Methyl 5-methyl-1H-indazole-3-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 5-methyl-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The precise structural elucidation of such compounds is paramount for ensuring purity, confirming synthetic outcomes, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unparalleled insight into the molecular framework.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation. We will delve into the causality behind experimental choices and provide a robust, self-validating protocol for data acquisition and analysis.

Section 1: Foundational Principles of NMR for the Indazole Scaffold

The indazole ring is an aromatic bicyclic system composed of a fused benzene and pyrazole ring. Its NMR spectra are governed by several key factors:

-

Tautomerism: N-unsubstituted indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. For most derivatives, the 1H-tautomer is thermodynamically more stable and thus the predominant form observed in solution, a fact well-established by extensive NMR studies.[1][2]

-

Aromaticity and Chemical Shifts: The aromatic nature of the indazole ring system dictates that its protons and carbons resonate in specific regions of the NMR spectrum. Protons on the benzene portion typically appear between 7.0 and 8.5 ppm, while the carbons resonate between 110 and 145 ppm.

-

Substituent Effects: The electronic properties of substituents dramatically influence the chemical shifts. Electron-donating groups (like the 5-methyl group) shield nearby nuclei, causing upfield shifts (to lower ppm values), whereas electron-withdrawing groups (like the 3-carboxylate group) cause downfield shifts.

-

Proton-Proton Coupling: The connectivity of protons on the aromatic ring gives rise to characteristic splitting patterns (multiplicities). The magnitude of the coupling constant (J-value) is diagnostic of the relationship between the coupled protons:

Section 2: Experimental Protocol for NMR Data Acquisition

A reliable experimental protocol is the bedrock of accurate spectral interpretation. The following methodology is designed to be a self-validating system for acquiring high-quality NMR data for the title compound.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indazole derivatives.[7] Its high polarity effectively solubilizes the compound, and its ability to participate in hydrogen bonding allows for the consistent observation of the exchangeable N-H proton, which might otherwise be broadened or absent in solvents like chloroform-d₃ (CDCl₃).

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

-

Homogenization: Securely cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved, ensuring a homogenous solution.

NMR Instrument Parameters

The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans, depending on concentration.

-

Referencing: The residual DMSO solvent peak is referenced to 2.50 ppm.[8]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-2048 scans to achieve a good signal-to-noise ratio.

-

Referencing: The DMSO-d₆ solvent peak is referenced to 39.52 ppm.[8]

-

Experimental Workflow Diagram

Section 3: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integration, and spin-spin coupling patterns. The assignments are derived from established principles and comparison with structurally similar indazole derivatives.[7][9]

Molecular Structure with Proton Numbering

Tabulated ¹H NMR Data

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-1 | ~13.85 | br s | - | 1H | NH |

| H-7 | ~7.95 | d | J = 8.6 Hz | 1H | Ar-H |

| H-4 | ~7.82 | s | - | 1H | Ar-H |

| H-6 | ~7.25 | d | J = 8.6 Hz | 1H | Ar-H |

| H-9 | ~3.91 | s | - | 3H | OCH₃ |

| H-8 | ~2.45 | s | - | 3H | Ar-CH₃ |

Detailed Signal Interpretation

-

H-1 (δ ~13.85, broad singlet): This downfield signal is characteristic of the acidic N-H proton of the indazole ring in DMSO-d₆.[7] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

H-7 (δ ~7.95, doublet): This signal appears as a clean doublet because it is only coupled to the adjacent H-6 proton (ortho coupling, ³J ≈ 8.6 Hz).

-

H-4 (δ ~7.82, singlet): This proton appears as a sharp singlet. While it is meta to H-6, the four-bond coupling (⁴J) is typically too small (<2 Hz) to be resolved at this field strength, resulting in a singlet-like appearance.[6]

-

H-6 (δ ~7.25, doublet): This proton is coupled to the ortho H-7, resulting in a doublet with a matching coupling constant (³J ≈ 8.6 Hz). The electron-donating effect of the adjacent methyl group at C-5 shields this proton, shifting it significantly upfield compared to H-4 and H-7.

-

H-9 (δ ~3.91, singlet): This sharp singlet integrating to three protons is unambiguously assigned to the methyl group of the ester functionality.

-

H-8 (δ ~2.45, singlet): This singlet, also integrating to three protons, is assigned to the methyl group attached to the aromatic ring at the C-5 position.

Section 4: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the unique carbon environments within the molecule.

Tabulated ¹³C NMR Data

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C-10 | ~162.4 | C=O (Ester) |

| C-7a | ~141.2 | Quaternary C |

| C-3 | ~135.5 | Quaternary C |

| C-5 | ~133.4 | Quaternary C |

| C-3a | ~122.6 | Quaternary C |

| C-6 | ~127.2 | Ar-CH |

| C-4 | ~121.3 | Ar-CH |

| C-7 | ~111.2 | Ar-CH |

| C-9 | ~52.1 | OCH₃ |

| C-8 | ~21.1 | Ar-CH₃ |

Detailed Signal Interpretation

-

Carbonyl and Quaternary Carbons: The ester carbonyl (C-10) appears furthest downfield (~162.4 ppm) as expected.[10] The four quaternary carbons of the indazole ring (C-7a, C-3, C-5, C-3a) are assigned based on predictive models and data from similar structures.[11] C-5 is shifted downfield due to the direct attachment of the methyl group (ipso effect).

-

Aromatic CH Carbons: The three protonated aromatic carbons (C-6, C-4, C-7) are assigned based on their expected chemical shifts. C-7 is the most shielded (upfield) due to its position relative to the heteroatoms and substituents. The assignments can be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon with its directly attached proton(s).

-

Methyl Carbons: The ester methyl carbon (C-9) appears around 52.1 ppm, a typical value for a methyl ester. The aromatic methyl carbon (C-8) is found in the aliphatic region at approximately 21.1 ppm.

Section 5: Data Synthesis and Structural Confirmation

The combined ¹H and ¹³C NMR data provide unequivocal proof of the structure of this compound. The number of signals in both spectra corresponds exactly to the number of unique proton and carbon environments in the molecule. The chemical shifts are consistent with the electronic effects of the methyl and carboxylate substituents on the indazole core. Furthermore, the observed multiplicities and coupling constants in the ¹H NMR spectrum perfectly map the connectivity of the protons on the aromatic ring.

For absolute and unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR experiments such as HSQC (for direct C-H correlation) and Heteronuclear Multiple Bond Correlation (HMBC) (for long-range C-H correlations over 2-3 bonds) are invaluable tools.

Conclusion

This guide provides a detailed technical framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. The presented data, protocols, and interpretations are grounded in established spectroscopic principles and serve as an authoritative reference for scientists in synthetic chemistry, quality control, and drug discovery. Adherence to the outlined experimental protocol will ensure the generation of high-quality, reproducible data, which is the cornerstone of rigorous scientific research.

References

- NMR 5: Coupling Constants. (2023). YouTube.

- 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... (n.d.). ResearchGate.

- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.

- HMNR Aromatic Coupling. (2016). YouTube.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.

- (PDF) 13C NMR of indazoles. (2016). ResearchGate.

- Wiley-VCH 2007 - Supporting Information. (n.d.).

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PubMed Central.

- Supporting Information. (n.d.).

- NMR Coupling Constants. (n.d.). Iowa State University.

- 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR. (n.d.). ChemicalBook.

- Supporting Information Regioselective alkylation of a versatile indazole. (n.d.). Beilstein Journals.

- This compound(51941-85-6) 1h nmr. (n.d.). ChemicalBook.

- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate.

- 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7. (n.d.). Sigma-Aldrich.

- NMR Chemical Shifts of Trace Impurities. (n.d.). ACS Publications.

- 13C NMR Chemical Shift Table. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of Methyl 5-methyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Methyl 5-methyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of this compound, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific ester has not been publicly reported, this guide leverages crystallographic data from its immediate precursor, 1-Methyl-1H-indazole-3-carboxylic acid, to offer profound insights into its likely molecular architecture. We will explore the critical role of the indazole scaffold in drug discovery, detail the methodologies for synthesis and single-crystal X-ray diffraction, and present a thorough analysis of the precursor's crystal structure as a predictive model. This guide is intended to equip researchers with the foundational knowledge and technical understanding necessary for investigating this and related molecular systems.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and serotonin 5-HT3 receptor antagonist properties.[4][5] The therapeutic success of indazole-containing drugs such as the antiemetic Granisetron and the anti-cancer agent Pazopanib underscores the significance of this scaffold.[3] The specific substitution pattern and functional groups appended to the indazole core are critical in modulating the biological activity and pharmacokinetic properties of these compounds.[1][5] Understanding the three-dimensional structure of these molecules at an atomic level is therefore paramount for rational drug design and the development of novel therapeutic agents.[6]

Synthesis and Crystallization

The synthesis of this compound is a crucial first step towards its structural elucidation. While multiple synthetic routes to indazole derivatives exist, a common and effective method involves the cyclization of appropriately substituted phenylhydrazines.[7]

Proposed Synthesis of this compound

A plausible synthetic pathway for the title compound is outlined below. This multi-step process is adapted from established literature procedures for analogous indazole derivatives.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Diazotization: 2-Amino-5-methylbenzoic acid is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced, for instance with stannous chloride (SnCl2), to yield a hydrazine intermediate.

-

Cyclization: Intramolecular cyclization of the hydrazine derivative upon heating affords 5-methyl-1H-indazole-3-carboxylic acid.

-

Esterification: The carboxylic acid is subsequently esterified using methanol in the presence of a catalytic amount of strong acid (e.g., H2SO4) to yield the final product, this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[8] This is often the most challenging step and may require considerable empirical optimization.

Protocol for Crystal Growth:

-

Purification: The synthesized compound must be purified to the highest possible degree, typically through column chromatography or recrystallization.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to identify a system in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

Single-Crystal X-ray Diffraction: The Definitive Structural Technique

Single-crystal X-ray diffraction is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9][10] The technique allows for the determination of unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[9][10]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10][11]

-

Data Processing: The collected diffraction data are integrated to determine the intensity of each reflection and corrected for experimental factors.[11]

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction intensities. This is often achieved using direct methods or Patterson functions.[11]

-

Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[11][12]

Structural Analysis of 1-Methyl-1H-indazole-3-carboxylic acid: A Proxy for the Target Molecule

While the is not available, an analysis of its precursor, 1-Methyl-1H-indazole-3-carboxylic acid, provides invaluable insights.[12][13] The core indazole ring system is identical, and the primary structural differences are localized to the 3-position (carboxylic acid vs. methyl ester) and the 5-position (hydrogen vs. methyl group).

Crystallographic Data

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid has been determined and the key crystallographic parameters are summarized below.[12][13]

| Parameter | Value[12][13] |

| Chemical Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z | 8 |

Molecular and Crystal Structure

The asymmetric unit of 1-Methyl-1H-indazole-3-carboxylic acid contains two independent molecules.[12][13] In the crystal structure, these molecules form inversion dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups.[12][13] This is a very common and stable motif for carboxylic acids in the solid state.

Caption: Schematic of intermolecular interactions in 1-Methyl-1H-indazole-3-carboxylic acid.

The indazole ring system is essentially planar, as expected for an aromatic system. The planarity of this core is a key feature that influences how the molecule packs in the crystal and interacts with biological targets.

Predicted Structure of this compound

Based on the structure of the carboxylic acid precursor, we can make several well-informed predictions about the :

-

Absence of Strong Hydrogen Bond Donors: The most significant change is the replacement of the acidic proton of the carboxyl group with a methyl group. This eliminates the strong O—H···O hydrogen bonding that dominates the packing in the precursor.[12]

-

Dominance of Weaker Interactions: The crystal packing will likely be governed by weaker interactions, such as C—H···O contacts, C—H···π interactions, and π-π stacking between the indazole rings.

-

Conformational Flexibility: The ester group (–COOCH₃) has rotational freedom around the C-C bond connecting it to the indazole ring. The preferred conformation will likely be one that minimizes steric hindrance while maximizing favorable intermolecular contacts.

-

Impact of the 5-Methyl Group: The additional methyl group at the 5-position will influence the overall shape of the molecule and may sterically hinder certain packing arrangements, leading to a different unit cell and space group compared to the precursor.

Conclusion and Future Directions

The indazole scaffold is a vital component in the development of new therapeutics. While the definitive remains to be determined, a comprehensive analysis of its synthesis, the methodology for its structural elucidation, and the known crystal structure of its carboxylic acid precursor provides a robust framework for understanding its molecular architecture. The predictive insights offered in this guide highlight the importance of weaker intermolecular forces in dictating the solid-state structure of the target molecule. The experimental determination of this crystal structure would be a valuable contribution to the field, providing a precise atomic-level blueprint to aid in the rational design of novel indazole-based drugs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. neutrons.ornl.gov [neutrons.ornl.gov]

- 12. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Characteristics of Methyl 5-methyl-1H-indazole-3-carboxylate

Abstract

Methyl 5-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development and clinical translation. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. We will delve into the theoretical underpinnings of its expected behavior, present detailed, field-proven experimental protocols for its empirical evaluation, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers actively engaged in the development of indazole-based therapeutic agents.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a promising new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

-

Aqueous solubility directly impacts a drug's bioavailability. A poorly soluble compound will exhibit slow dissolution in the gastrointestinal tract, leading to low and variable absorption, and ultimately, suboptimal therapeutic efficacy.

-

Chemical stability dictates a drug's shelf-life and its degradation profile.[3][4] An unstable compound can lose its potency over time, or worse, degrade into potentially toxic byproducts.[5]

The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many heterocyclic compounds, indazole derivatives can present challenges in terms of their solubility and stability.[6][7] A proactive and in-depth characterization of these properties for this compound is therefore not just a regulatory requirement, but a scientific necessity for mitigating risks and ensuring the development of a safe and effective medicine.

Physicochemical Profile of this compound

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structure and data from closely related analogs.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Implications |

| Molecular Formula | C10H10N2O2 | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | Likely a solid at room temperature.[8][9] | Based on related indazole carboxylic acids and esters. |

| pKa | Estimated acidic pKa (N-H) ~13-14; Estimated basic pKa (N2) ~1-2 | The N-H proton on the indazole ring is weakly acidic. The pyridine-like nitrogen is weakly basic. This suggests that the compound will be largely neutral over the physiological pH range. |

| LogP | Estimated between 2.0 and 3.0 | The presence of the methyl ester and the 5-methyl group increases lipophilicity compared to the parent indazole-3-carboxylic acid. This moderate lipophilicity suggests a balance between membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 1 (N-H) | The indazole N-H group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 (N2, C=O, O-CH3) | The nitrogen atom in the pyrazole ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. |

Solubility Characterization

The solubility of this compound is a critical parameter that will influence its absorption and bioavailability. Based on its predicted LogP, it is expected to have low aqueous solubility but good solubility in organic solvents.[10]

Experimental Protocols for Solubility Determination

A multi-faceted approach is recommended to thoroughly characterize the solubility of this compound.

This assay provides a rapid assessment of solubility under non-equilibrium conditions, which is useful for early-stage drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration gradient.

-

Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.

Causality behind Experimental Choices: The use of DMSO is standard for creating high-concentration stock solutions of poorly soluble compounds. The rapid addition of aqueous buffer mimics the conditions a compound might experience upon administration. Turbidity measurement is a straightforward and high-throughput method for detecting precipitation.

This assay determines the true equilibrium solubility of the compound, which is a more accurate representation of its intrinsic solubility.

Protocol:

-

Solid Compound Addition: Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution at each pH.

Causality behind Experimental Choices: Using an excess of solid compound ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a true thermodynamic equilibrium. HPLC-UV is a robust and sensitive method for quantifying the concentration of the dissolved compound.[11]

Expected Solubility Profile and Interpretation

-